molecular formula C14H15O2P B11945073 Phenyl(3,5-xylyl)phosphinic acid

Phenyl(3,5-xylyl)phosphinic acid

Cat. No.: B11945073
M. Wt: 246.24 g/mol
InChI Key: APCAAURZLIJJPM-UHFFFAOYSA-N
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Description

Phenyl(3,5-xylyl)phosphinic acid is an organophosphorus compound with the molecular formula C14H15O2P and a molecular weight of 246.248 g/mol . This compound is characterized by the presence of a phosphinic acid group attached to a phenyl ring and a 3,5-xylyl group. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(3,5-xylyl)phosphinic acid typically involves the reaction of phenylphosphinic acid with 3,5-xylyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(3,5-xylyl)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine group.

    Substitution: The phenyl and 3,5-xylyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Phosphonic acids or phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl or 3,5-xylyl derivatives.

Scientific Research Applications

Phenyl(3,5-xylyl)phosphinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl(3,5-xylyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(3,5-xylyl)phosphinic acid is unique due to the presence of both phenyl and 3,5-xylyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C14H15O2P

Molecular Weight

246.24 g/mol

IUPAC Name

(3,5-dimethylphenyl)-phenylphosphinic acid

InChI

InChI=1S/C14H15O2P/c1-11-8-12(2)10-14(9-11)17(15,16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,15,16)

InChI Key

APCAAURZLIJJPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)(C2=CC=CC=C2)O)C

Origin of Product

United States

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